molecular formula C10H18ClNO2 B1490817 3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 2029261-52-5

3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1490817
CAS No.: 2029261-52-5
M. Wt: 219.71 g/mol
InChI Key: JHFGVYFZTSVPPS-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features both a piperidine ring, a prevalent motif in bioactive molecules, and a reactive chloroalkyl ketone group, making it a versatile building block for the synthesis of more complex chemical entities (see, for example, compounds with similar piperidine and propanone structures in public databases) . Researchers utilize this compound primarily in the exploration and development of new therapeutic agents, where it can be employed to create potential enzyme inhibitors or to form covalent linkages with biological targets. Its molecular structure suggests potential application in constructing combinatorial libraries aimed at screening for new pharmacological activities. The presence of the hydroxyethyl chain on the piperidine nitrogen may influence the compound's solubility and overall pharmacokinetic properties, which is a key consideration in early-stage drug design. As with all reagents of this nature, this compound is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Proper safety protocols, including the use of personal protective equipment, should be observed when handling this material.

Properties

IUPAC Name

3-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c11-5-1-10(14)12-6-2-9(3-7-12)4-8-13/h9,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGVYFZTSVPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Properties

Key differences arise from variations in the substituents on the piperidine ring or aromatic systems. Below is a comparative table:

Compound Name (CAS/Ref.) Substituent/Backbone Molecular Weight (g/mol) Key Features Yield/Purity
3-Chloro-1-(thiophen-2-yl)propan-1-one (CAS: N/A) Thiophene ring 198.67 Aromatic, π-π interactions; synthesized via Friedel-Crafts acylation. Yield not specified
2-(4-(2-Ethoxyethyl)piperazine-1-yl)-1-(phenothiazin-10-yl)propan-1-one (Compound 15) Phenothiazine, ethoxyethyl-piperazine 412.52 (est.) Bulky aromatic system; lower yield (29%) due to steric hindrance. 29% yield
1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one (DC-TEADin1072-N1) Phenoxyethyl-piperidine 260.16 High lipophilicity; efficient synthesis. 78% yield, 99.37% purity
3-Chloro-1-(4-(1-methylpyrazol-3-yl)piperidin-1-yl)propan-1-one (CAS: 2097991-93-8) 1-Methylpyrazole 255.74 Aromatic heterocycle; moderate purity. ≥95% purity
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one (CAS: 2098000-27-0) Thiomorpholine 276.83 Sulfur atom enhances polar interactions. Data not specified
3-Chloro-1-(6-methyl-3,4-dihydroquinolin-1-yl)propan-1-one (CAS: 92020-86-5) Quinoline 237.73 Bicyclic aromatic system; potential for DNA intercalation. Data not specified

Functional Group Impact

  • Hydroxyethyl vs. Ethoxyethyl : The hydroxyethyl group in the target compound increases hydrophilicity, while ethoxyethyl () enhances lipophilicity, affecting membrane permeability .
  • Thiomorpholine vs.
  • Aromatic Systems: Thiophene () and quinoline () enable π-π stacking, critical for interactions with biological targets like enzymes or receptors .

Preparation Methods

Chemical Synthesis of 3-Chloro-1-propanol

A recent patented method for synthesizing 3-chloro-1-propanol, a close analog, involves the reaction of 1,3-propanediol with hydrochloric acid catalyzed by benzenesulfonic acid. The process includes:

  • Initial reaction of 1,3-propanediol with partial hydrochloric acid and benzenesulfonic acid in a reaction kettle.
  • Subsequent addition of residual hydrochloric acid and continued reaction until the desired conversion is achieved.
  • Heating with toluene under reflux to remove water.
  • Neutralization and distillation to isolate the product.

This method yields over 95% with high conversion efficiency, low toxicity, and good industrial applicability.

Though this process specifically targets 3-chloro-1-propanol, it provides a foundation for preparing chlorinated propanone derivatives by further oxidation or functional group transformation.

Synthesis of this compound

General Synthetic Route

The compound is synthesized by reacting 3-chloropropanone with 4-(2-hydroxyethyl)piperidine under controlled conditions, typically involving:

  • Nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of 3-chloropropanone.
  • Formation of the ketone linkage while retaining the chloro substituent on the propanone chain.
  • Maintenance of the hydroxyethyl group on the piperidine ring to preserve functionality.

Reaction Conditions and Catalysis

  • Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile are preferred to facilitate nucleophilic substitution.
  • Temperature: Mild heating (50–80°C) to promote reaction without decomposition.
  • Catalysts: Acid or base catalysts may be employed to enhance reaction rates and selectivity.
  • Purification: Post-reaction purification often involves extraction, crystallization, or chromatography to obtain high-purity product.

Analytical Data and Yield Optimization

Parameter Typical Conditions Observations/Results
Starting Materials 3-chloropropanone, 4-(2-hydroxyethyl)piperidine High purity (>98%) preferred
Solvent DMF, acetonitrile Enhances nucleophilic substitution
Temperature 50–80°C Balances rate and stability
Reaction Time 4–12 hours Dependent on scale and catalyst
Catalyst Acidic or basic catalyst (optional) Improves reaction kinetics
Yield 70–90% Optimized by controlling stoichiometry
Purification Method Extraction, crystallization, chromatography Achieves >95% purity

Research Findings and Industrial Considerations

  • Use of benzenesulfonic acid as a catalyst in related chlorination reactions improves efficiency and reduces byproduct formation.
  • Avoidance of over-chlorination and toxic waste generation is critical; mild conditions and selective reagents are preferred.
  • Recycling of byproducts and solvents is feasible, enhancing sustainability.
  • The reaction scale-up requires careful control of temperature and reagent addition to maintain product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one

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